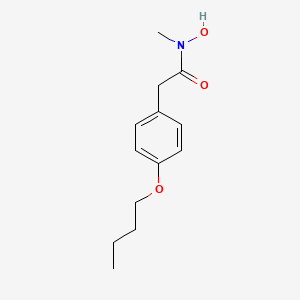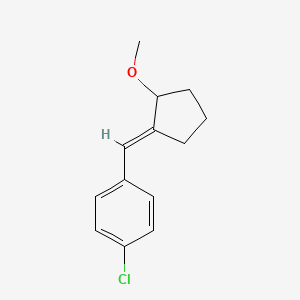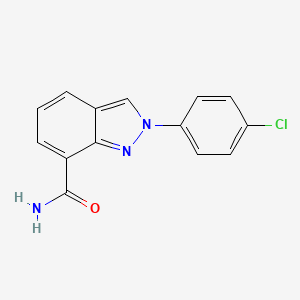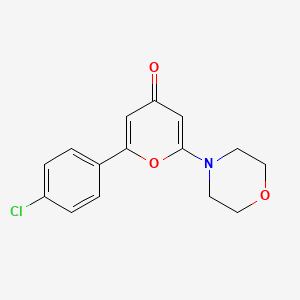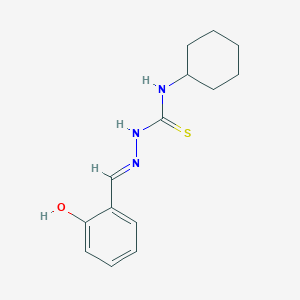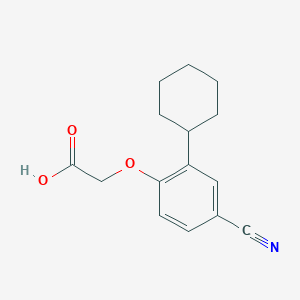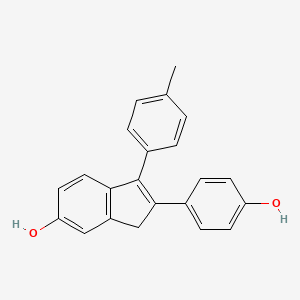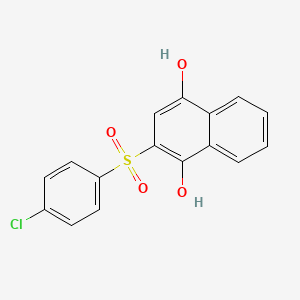
2-(4-Chlorophenylsulfonyl)naphthalene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol is a chemical compound with the molecular formula C16H11ClO2S It is characterized by the presence of a chlorophenylsulfonyl group attached to a naphthalene-1,4-diol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol typically involves the sulfonylation of naphthalene-1,4-diol with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of enzymes such as FabH in Mycobacterium tuberculosis.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol involves its interaction with specific molecular targets. For example, it inhibits the enzyme FabH in Mycobacterium tuberculosis by binding to its active site and preventing the synthesis of fatty acids essential for bacterial growth . The compound’s sulfonyl and hydroxyl groups play a crucial role in its binding affinity and inhibitory activity.
類似化合物との比較
Similar Compounds
2-phytyl-1,4-dihydroxynaphthalene: A naphthalene-1,4-diol derivative with a phytyl group.
Sulfonyl-naphthalene-1,4-diols: Various derivatives with different substituents on the naphthalene ring.
Uniqueness
2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
特性
分子式 |
C16H11ClO4S |
|---|---|
分子量 |
334.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfonylnaphthalene-1,4-diol |
InChI |
InChI=1S/C16H11ClO4S/c17-10-5-7-11(8-6-10)22(20,21)15-9-14(18)12-3-1-2-4-13(12)16(15)19/h1-9,18-19H |
InChIキー |
SXWUEZFUYNUEML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



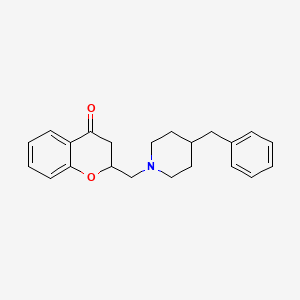
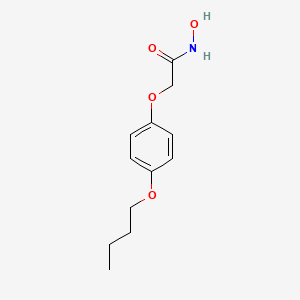
![2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10840876.png)
